REACTION_SMILES
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[CH2:24]([Cl:25])[Cl:26].[CH3:1][O:2][c:3]1[c:4]([CH3:21])[c:5]([CH2:10][S:11][c:12]2[nH:13][c:14]3[c:15]([n:16]2)[cH:17][cH:18][cH:19][cH:20]3)[n:6][cH:7][c:8]1[CH3:9].[CH3:22][OH:23]>>[CH3:1][O:2][c:3]1[c:4]([CH3:21])[c:5]([CH2:10][S:11]([c:12]2[n:13][c:14]3[c:15]([nH:16]2)[cH:17][cH:18][cH:19][cH:20]3)=[O:23])[n:6][cH:7][c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C)cnc(CSc2nc3ccccc3[nH]2)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COc1c(C)cnc(CS(=O)c2nc3ccccc3[nH]2)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |